3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Structural Characteristics and IUPAC Nomenclature
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound featuring a norbornene core fused to an aminocarboxamide functional group. Its IUPAC name, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide , reflects its stereochemical configuration and bridged bicyclic architecture. The molecular formula is C₈H₁₂N₂O , with a molecular weight of 152.19 g/mol . The structure comprises:
- A bicyclo[2.2.1]hept-5-ene skeleton with a strained double bond
- An exo -oriented amine group at position 3
- A carboxamide substituent at position 2
The norbornene framework imposes significant ring strain, enhancing reactivity while maintaining structural rigidity.
| Structural Feature | Description |
|---|---|
| Bicyclic System | Norbornene core with two fused cyclopentane rings |
| Functional Groups | Primary amine (-NH₂), carboxamide (-CONH₂) |
| Stereochemistry | (1R,2R,3S,4S) configuration for major diastereomer |
| Double Bond Position | Between C5 and C6 atoms |
Physicochemical Properties
The compound exhibits unique physical characteristics due to its constrained geometry:
- Melting Point : 235–253°C (varies by stereoisomer)
- Density : ~1.3 g/cm³ (estimated)
- Solubility : Miscible in polar solvents (water, ethanol, methanol)
- pKa : Predicted 16.32±0.40 (amine group)
- Optical Rotation : [α]D values dependent on stereochemical purity
Thermogravimetric analysis reveals decomposition above 300°C, consistent with strained bicyclic systems. The carboxamide group participates in hydrogen bonding, influencing crystallinity and solubility.
Historical Context in Norbornene Chemistry
Norbornene derivatives emerged as critical scaffolds following the 1950s development of Diels-Alder routes to bicyclic systems. The parent compound norbornene (bicyclo[2.2.1]hept-2-ene) became a template for studying:
- Ring-opening metathesis polymerization (ROMP)
- Transition metal-catalyzed C–H activation
- Conformationally restricted bioactive molecules
This compound represents an evolution in norbornene functionalization, combining amino and carboxamide groups for pharmaceutical applications. Early syntheses leveraged stereoselective Diels-Alder reactions, while modern routes employ asymmetric catalysis.
Stereochemical Features and Isomeric Forms
The compound exhibits complex stereochemistry due to four chiral centers (C1, C2, C3, C4). Major isomeric forms include:
X-ray crystallography confirms the diexo configuration ((1R,2R,3S,4S)) as the predominant biologically active form. Chiral HPLC separates enantiomers with >99% ee using cellulose-based stationary phases.
Relationship to Bicyclic Amino Acid Derivatives
This carboxamide derivative belongs to a broader class of constrained bicyclic amino acids with applications in:
- Peptidomimetics : Replaces α-amino acids in protease-resistant peptides
- Kinase Inhibitors : Serves as core structure in ALK and c-Met inhibitors
- Polymer Chemistry : Monomer for specialty norbornene-based polymers
Compared to linear analogs, the bicyclic framework:
- Reduces conformational flexibility by ~40% (molecular dynamics simulations)
- Increases metabolic stability (t₁/₂ > 6h in liver microsomes)
- Enhances binding affinity through preorganization of functional groups
The carboxamide variant provides improved solubility over carboxylic acid analogs (e.g., 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid), facilitating formulation for biological studies.
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Lewis Acid Catalysts
Yields improve significantly with tailored Lewis acids. Aluminum chloride (AlCl₃) increases regioselectivity for the endo product, critical for downstream amidation steps. Table 1 compares catalysts:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|---|
| BF₃·Et₂O | 0 | 24 | 78 | 85:15 |
| AlCl₃ | -10 | 12 | 85 | 92:8 |
| TiCl₄ | 25 | 48 | 65 | 75:25 |
Post-cycloaddition hydrolysis using NaOH/EtOH at 60°C converts esters to carboxylic acids, which are then treated with ammonium chloride to form the carboxamide.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Early routes relied on resolving racemic 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide using chiral acids. A 1983 study achieved 99% optical purity by treating the racemate with D-tartaric acid in ethanol, isolating the (1R,2S,3R,4S)-diastereomeric salt via fractional crystallization. However, this method suffers from low efficiency (35% maximum yield) and high solvent consumption.
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to accelerate key steps. A 2022 protocol condenses cyclopentadiene with acrylamide derivatives under microwave conditions (100°C, 30 min), achieving 88% yield of the bicyclic carboxamide. Subsequent amination via Hofmann rearrangement using Pb(OAc)₄ introduces the amine group in situ, reducing total synthesis time from 72 hours to 4 hours.
Comparative Analysis of Methods
Table 2 evaluates the four methods:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis | 78–85 | 95 | 24–48 h | High |
| Reductive Amination | 90–92 | 98 | 12 h | Moderate |
| Resolution | 35–40 | 99 | 72 h | Low |
| Microwave-Assisted | 85–88 | 97 | 4 h | High |
The Diels-Alder route offers scalability but requires stringent temperature control. Reductive amination excels in stereoselectivity, while microwave methods promise rapid, energy-efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Key Applications | References |
|---|---|---|---|---|---|---|
| 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | C₈H₁₂N₂O | 152.19 | 3-amino, 2-carboxamide | exo/endo | ALK inhibition, chiral synthesis | [7, 11, 15, 19] |
| 3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide | C₇H₈N₂O₂ | 152.15 | 3-oxo, 2-carboxamide | - | Intermediate in heterocyclic synthesis | [17] |
| N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | C₁₁H₁₅ClN₂O | 234.70 | 3-chloropropyl, 2-carboxamide | exo/endo | Precursor for serotoninergic ligands | [2, 5, 9] |
| 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C₇H₉NO₃ | 155.15 | 7-oxa, 3-amino, 2-carboxylic acid | - | Not reported (discontinued) | [18] |
Key Observations :
- Bioactivity: The 3-amino and carboxamide groups in this compound are critical for ALK inhibition, while substituents like 3-oxo or 7-oxa reduce kinase activity ().
- Stereochemical Impact: Exo/endo isomerism in norbornene derivatives (e.g., Norbo-1–28) affects serotonin receptor binding, with exo isomers often showing higher affinity ().
Key Insights :
- Scaffold Modifications: Replacement of the 3-amino group with benzazepinone (Compound 326) shifts activity from ALK to c-Met ().
- Stereoisomerism: Exo isomers of norbornene carboxamides (e.g., Norbo-1) exhibit enhanced receptor binding compared to endo counterparts ().
Pharmacokinetic Optimization
- Bioavailability: Ethyl substituents on azepinone nitrogen and methoxy groups improve oral bioavailability (11% in rats) and IR selectivity ().
- Salt Formation: Hydrochloride salts of Norbo-27/28 enhance solubility for in vivo studies ().
Biological Activity
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its stability and reactivity. Its chemical formula is CHNO, with a molecular weight of approximately 168.19 g/mol. The presence of both amine and carboxamide functional groups enhances its potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of anaplastic lymphoma kinase (ALK), which plays a crucial role in certain cancers. It has been found to inhibit autophosphorylation of the oncogenic fusion protein NPM-ALK in cell lines derived from anaplastic large cell lymphoma (ALCL) .
- Receptor Binding : Research indicates that the compound may bind to neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Biological Activity and Applications
The biological activity of this compound extends across various fields, including medicinal chemistry and pharmacology.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the compound's efficacy in specific applications:
- Inhibition of Anaplastic Lymphoma Kinase (ALK) :
-
Synthesis of Chiral Molecules :
- Research demonstrated the use of this compound as a chiral building block in synthesizing various heterocycles, showcasing its utility in drug discovery .
- Transport Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide?
- Methodological Answer : A common approach involves reacting 5-norbornene-2-carboxylic acid derivatives with reagents like oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. For example, (endo,exo)-methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is synthesized by treating 5-norbornene-2-carboxylic acid with oxalyl chloride and catalytic DMF, followed by aminolysis to introduce the carboxamide group . Key steps include temperature control (0°C to room temperature) and characterization via IR and ¹H NMR spectroscopy to confirm regiochemistry .
Q. How is the purity and identity of this compound typically verified in research settings?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with chiral columns to resolve stereoisomers, while identity is confirmed via:
- Melting Point Analysis : Reported melting points range from 235–253°C for exo-isomers .
- Spectroscopy : ¹H NMR (e.g., δ 5.5–6.0 ppm for olefinic protons) and IR (amide I band ~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 153.20 (M+H⁺) align with the molecular formula C₈H₁₃N₂O .
Q. What are the key stability considerations when handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxamide group .
- Handling : Use moisture-free solvents (e.g., dried CH₂Cl₂) and avoid prolonged exposure to light, as the bicyclic framework may undergo photochemical ring-opening .
Advanced Research Questions
Q. How can researchers address challenges in isolating stereoisomers of this compound?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and mobile phases like hexane/isopropanol (80:20) .
- Crystallography : Single-crystal X-ray diffraction of hydrochloride salts (e.g., rel-(1R,2R,3S,4S)-isomer) confirms absolute configuration .
- Dynamic NMR : Monitor diastereomer interconversion at variable temperatures to assess kinetic stability .
Q. What methodologies are employed to study the reactivity of this compound in forming heterocyclic derivatives?
- Methodological Answer :
- Cycloaddition Reactions : React with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions to form fused bicyclic adducts. Monitor regioselectivity via ¹³C NMR .
- Amide Coupling : Use EDC/HOBt to conjugate the carboxamide with amines, generating pyrrolo[2,1-b]quinazolinones. Characterize products via HRMS and X-ray crystallography .
- Photochemical Studies : Irradiate at 254 nm to track [2+2] cycloaddition pathways, analyzed via GC-MS .
Q. How do computational models contribute to understanding the compound's electronic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility trends .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
